![molecular formula C23H20ClN3O2S2 B2471352 N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260623-03-7](/img/structure/B2471352.png)
N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A compound’s description usually includes its IUPAC name, molecular formula, and molecular weight. The compound’s appearance and its solubility in different solvents might also be described.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It might also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances. The products of these reactions can provide insights into the compound’s chemical properties.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, refractive index, and specific rotation. The compound’s acidity or basicity, its optical activity, and its conductivity might also be analyzed.Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
One significant area of application for compounds structurally similar to the query involves antibacterial activity. For instance, the combination of sulfamoxole and trimethoprim, studied for its antibacterial properties, has demonstrated effectiveness in treating bacterial infections across various domains, including the gastrointestinal tract, the skin, and gynecological adnexes. This suggests that compounds with similar structures or functional groups may have potential applications in developing treatments for bacterial infections (Etzel, Lehmann, Steiner, & Wesenberg, 1976).
Insecticide Exposure Studies
Another area of relevance is the study of exposure to insecticides, such as neonicotinoids, organophosphates, and pyrethroids. Research in this domain focuses on assessing the exposure levels of these compounds, especially in vulnerable populations like children. Studies have characterized exposure levels through the detection of metabolites in urine, providing a foundation for understanding the environmental impact and health risks associated with exposure to these compounds (Osaka et al., 2016).
Pharmacokinetic Studies
Pharmacokinetic studies represent another crucial research application. These studies investigate how compounds are absorbed, distributed, metabolized, and excreted in the body. For example, the pharmacokinetics of intravenous paracetamol in elderly patients have been thoroughly examined to understand its metabolism and to tailor dosing regimens accordingly. Such research underscores the importance of pharmacokinetic studies in ensuring the safe and effective use of pharmaceutical compounds (Liukas et al., 2011).
Toxicology and Safety Evaluation
Evaluating the toxicological profile and safety of chemical compounds is fundamental in scientific research. Studies often compare the irritancy potential of various chemical structures in different models to predict their impact on human health. Such research is pivotal in identifying safe compounds for further development and use in pharmaceuticals or other applications (Phillips et al., 1972).
Safety And Hazards
This involves studying the compound’s toxicity and its physical hazards. MSDS (Material Safety Data Sheets) are often referred to for this information.
Zukünftige Richtungen
This could involve suggesting further studies that could be conducted on the compound. These might be aimed at better understanding the compound’s properties or finding new applications for it.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some or all of this information might not be available. If you have any other questions or need information on a different topic, feel free to ask!
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14-9-15(2)11-17(10-14)27-22(29)21-19(7-8-30-21)26-23(27)31-13-20(28)25-12-16-5-3-4-6-18(16)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPWNPDDPOGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

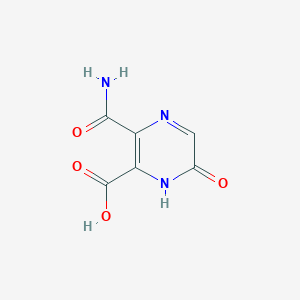

![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)
![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)
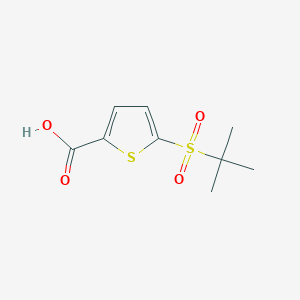
![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)
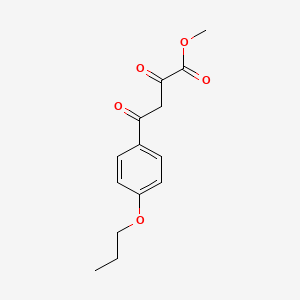
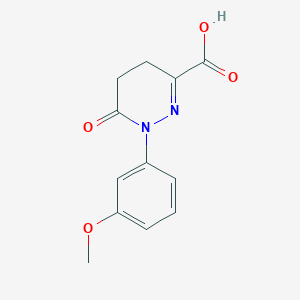
![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)
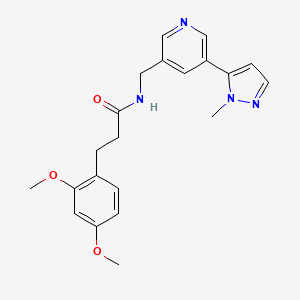
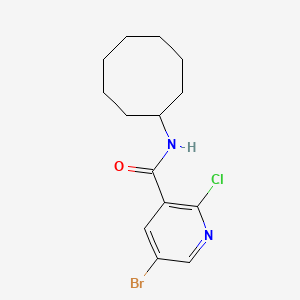
![8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471288.png)
![2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2471289.png)
